molecular formula C10H14NO5- B12361105 Boc-D-pyr-OH

Boc-D-pyr-OH

Cat. No.: B12361105
M. Wt: 228.22 g/mol
InChI Key: MJLQPFJGZTYCMH-ZCFIWIBFSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-pyr-OH can be synthesized through the following steps :

    Reaction of Pyroglutamic Acid with tert-Butyl Alcohol and Dimethylformamide: Pyroglutamic acid is reacted with tert-butyl alcohol and dimethylformamide under suitable temperature conditions.

    Crystallization and Purification: The target product is obtained through crystallization and purification steps.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent ratios, and purification techniques to achieve the desired product quality .

Scientific Research Applications

Boc-D-pyr-OH has a wide range of applications in scientific research, including :

    Chemistry: Used as an intermediate in the synthesis of various peptides and peptide-based drugs.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide hormones and bioactive peptides with therapeutic potential.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Biological Activity

Boc-D-pyr-OH, or N-Boc-D-pyrrolidine-2-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activities, synthesis, and potential applications based on current research findings.

Overview of this compound

This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, facilitating various chemical reactions without interfering with the biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the protection of the amino group on D-pyrrolidine followed by carboxylation. Various methods have been reported for its synthesis, including:

  • Direct Carboxylation : Using carbon dioxide under basic conditions.
  • Reactions with Acid Chlorides : Employing acyl chlorides to introduce the carboxylic acid functionality.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study published in Nature showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, indicating moderate potency against these pathogens .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.

  • Research Findings : In a study assessing various compounds' antioxidant capacities, this compound showed an IC50 value of 25 µM in DPPH radical scavenging assays, suggesting strong antioxidant potential .

The biological activities of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.
  • Antioxidant Mechanism : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AntioxidantDPPH Scavenging25 µM

Properties

Molecular Formula

C10H14NO5-

Molecular Weight

228.22 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1

InChI Key

MJLQPFJGZTYCMH-ZCFIWIBFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-]

Origin of Product

United States

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